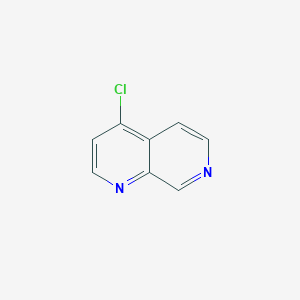
4-Chloro-1,7-naphthyridine
Descripción general
Descripción
4-Chloro-1,7-naphthyridine is a chemical compound that is part of the naphthyridine family, a group of compounds known for their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals. The compound is characterized by a naphthyridine core structure with a chlorine atom at the fourth position.
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of a series of 4,8-substituted 1,5-naphthyridines . Another method includes a route involving the reduction and regioselective deprotonation followed by selenation, oxidation, and syn-elimination to prepare ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate . Additionally, the amination of 3-bromo- or 3-chloro-1,7-naphthyridine with potassium amide in liquid ammonia has been used to obtain amino derivatives .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is often characterized by single crystal X-ray diffraction. For instance, compounds with 4,8-substitution on the 1,5-naphthyridine core have been crystallized in the monoclinic crystal system, revealing their detailed molecular geometry . Quantum chemical calculations, such as DFT B3LYP/6-31G*, can also provide insights into the electronic structure, including the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .
Chemical Reactions Analysis
Naphthyridines undergo various chemical reactions that modify their structure and properties. For example, the Pfitzinger-type condensation has been used to synthesize compounds with a 4-carboxy-1,8-naphthyrid-2-yl moiety, which is valuable in ligand chemistry . The reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate yields 2,7-naphthyridines, showcasing the versatility of naphthyridine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The 4,8-substituted 1,5-naphthyridines exhibit high thermal robustness with phase transition temperatures above 186 °C and emit blue fluorescence in both solution and solid state . The basicity constants of various 4-substituted 1,5-naphthyridines have been measured, providing insights into their protonation behavior and electronic properties .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Naphthyridines, including 4-Chloro-1,7-naphthyridine, are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- They have been found to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
-
Synthetic Strategies and Reactivity
- The synthesis and reactivity of naphthyridine derivatives have been studied extensively .
- For example, 4-Chloro-1,5-naphthyridine was reacted with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode, which is followed by removal of the protective group on the terminal amine .
-
Cross-Coupling Reactions
-
Phosphodiesterase Inhibition
- A 6,8-disubstituted 1,7-naphthyridine compound, synthesized by Hersperger et al., demonstrated potent and selective inhibition of phosphodiesterase type 4D.
- This compound showed significant potential in a model of adjuvant-induced arthritis in rats.
-
Antihypertensives and Antiarrhythmics
-
Herbicide Safeners and Immunostimulants
-
Light-Emitting Diodes and Solar Cells
-
Molecular Sensors and Self-Assembly Host–Guest Systems
-
Antibacterial Agents
-
Ligands
-
Molecular Sensors
-
Self-Assembly Host–Guest Systems
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVRJQIPHNERBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483504 | |
| Record name | 4-Chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,7-naphthyridine | |
CAS RN |
16287-97-1 | |
| Record name | 4-Chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



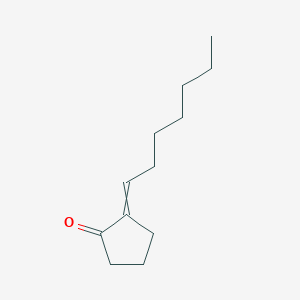
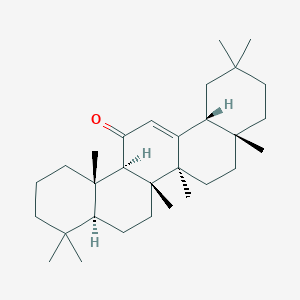
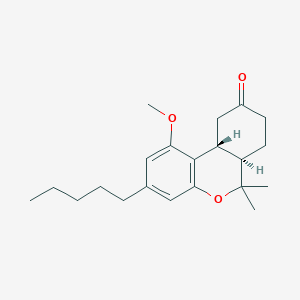

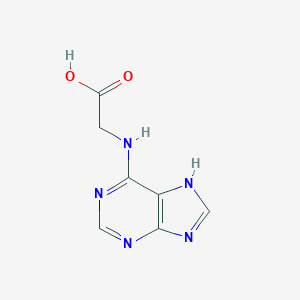
![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)

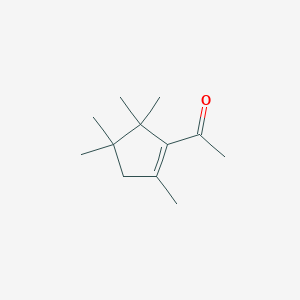

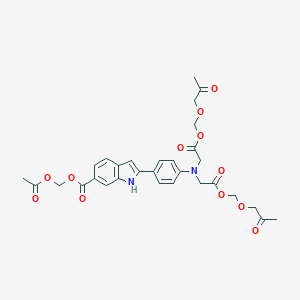
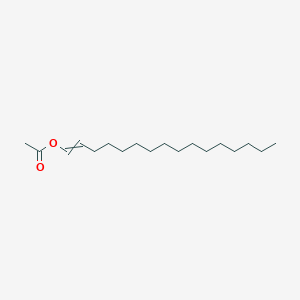


![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)